5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
CAS No.: 1216562-65-0
Cat. No.: VC7505470
Molecular Formula: C16H16BrCl2N3OS2
Molecular Weight: 481.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216562-65-0 |
|---|---|
| Molecular Formula | C16H16BrCl2N3OS2 |
| Molecular Weight | 481.25 |
| IUPAC Name | 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C16H15BrClN3OS2.ClH/c1-20(2)7-8-21(15(22)12-5-6-14(17)23-12)16-19-11-4-3-10(18)9-13(11)24-16;/h3-6,9H,7-8H2,1-2H3;1H |
| Standard InChI Key | NOALZACKHCDBLT-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(S3)Br.Cl |
Introduction
5-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals and research. The compound features a complex molecular structure with a bromine atom at the fifth position and a chlorine atom at the sixth position of the benzothiazole ring, along with a thiophene carboxamide moiety.
Synthesis and Preparation
The synthesis of this compound typically involves several key steps, although detailed procedures are not widely available due to its specialized nature. Generally, the synthesis of such complex organic molecules involves reactions like nucleophilic substitutions, condensations, and halogenations.
Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Structure Features |
|---|---|---|
| 5-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride | Approximately 417.7 | Benzothiazole, Thiophene, Bromine, Chlorine |
| 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride | 417.2 | Benzamide, Bromine, Diethylaminoethyl |
| 5-Bromo-N-(6-bromo-1,3-benzothiazol-2-yl)-1H-indole-2-carboxamide | 451.1 | Benzothiazole, Indole, Bromine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume